Acetic acid, 2,2'-(1,4-cyclohexanediylidene)bis-, dimethyl ester
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Overview
Description
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester is a chemical compound with the molecular formula C12H16O4. It contains a six-membered cyclohexane ring with two acetic acid ester groups attached at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester typically involves the esterification of acetic acid derivatives with cyclohexanediylidene compounds. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester undergoes various chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The cyclohexanediylidene moiety may interact with cellular components, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-bromo-, 2-cyano-1,1-dimethylethyl ester
- 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester
Uniqueness
Acetic acid, 2,2’-(1,4-cyclohexanediylidene)bis-, dimethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
91158-09-7 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 2-[4-(2-methoxy-2-oxoethylidene)cyclohexylidene]acetate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GSHRQCJRTDFSDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCC(=CC(=O)OC)CC1 |
Origin of Product |
United States |
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